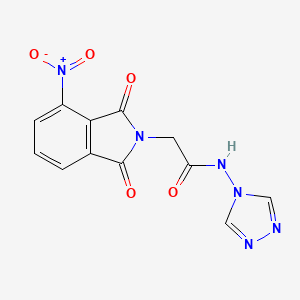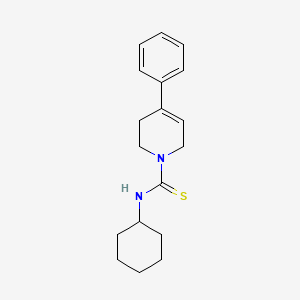![molecular formula C13H24N2O2 B5869701 N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)
N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide, commonly known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It has been widely used in scientific research for its ability to selectively block dopamine D2 receptors.
Mécanisme D'action
Eticlopride acts as a competitive antagonist of dopamine D2 receptors. It binds to the receptor site and blocks the binding of dopamine, thereby reducing the activity of the dopamine system. This mechanism of action has been extensively studied and has provided valuable insights into the role of dopamine in various physiological and pathological conditions.
Biochemical and Physiological Effects
Eticlopride has been shown to have significant biochemical and physiological effects on the dopamine system. It reduces the release of dopamine in the brain and decreases the activity of dopamine neurons. This has been associated with a reduction in reward-related behaviors and a decrease in the reinforcing effects of drugs of abuse. Eticlopride has also been shown to have anxiolytic and antipsychotic effects, which have been attributed to its ability to block dopamine D2 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Eticlopride has several advantages for use in lab experiments. It is a selective antagonist of dopamine D2 receptors and has minimal off-target effects. It is also relatively stable and can be easily synthesized in the laboratory. However, eticlopride has some limitations, such as its inability to cross the blood-brain barrier, which limits its use in studies related to the central nervous system. It also has a relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
Eticlopride has several potential future directions for research. It could be used to study the role of dopamine in various neuropsychiatric disorders, such as depression and anxiety. It could also be used to investigate the molecular mechanisms underlying addiction and drug abuse. Furthermore, eticlopride could be used in the development of new drugs for the treatment of neuropsychiatric disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, eticlopride is a valuable tool for scientific research in the field of neuroscience. It has been extensively used to study the dopamine system and has provided valuable insights into the role of dopamine in various physiological and pathological conditions. Its selective antagonism of dopamine D2 receptors makes it a useful tool for investigating the molecular mechanisms underlying neuropsychiatric disorders. With its potential future directions, eticlopride continues to be a promising compound for scientific research in the years to come.
Méthodes De Synthèse
Eticlopride can be synthesized by the reaction of 1-bromo-3-chloropropane with morpholine, followed by the reaction of the resulting compound with cyclohexanecarboxylic acid. The final product is obtained after purification and crystallization. The synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
Eticlopride has been extensively used in scientific research to study the dopamine system in the brain. It is a selective antagonist of dopamine D2 receptors and has been used to investigate the role of dopamine in various physiological and pathological conditions. Eticlopride has been used in studies related to addiction, schizophrenia, Parkinson's disease, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLDCGDRYSUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)

![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)


![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)

![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)